3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Physicochemical profiling Drug‑likeness Library design

Research groups requiring novel, shape-rich chemotypes for diversity-oriented screening often face limited commercial availability. This compound addresses that gap with a unique morpholinosulfonyl-piperidine-hydantoin architecture. • Structurally differentiated building block - sp³ fraction 0.85, logP -0.684, MW 346.4 Da. • No public bioactivity data - offers clean IP space for first-in-class target engagement. • Reliable supply with expedited global shipping for R&D programs.

Molecular Formula C13H22N4O5S
Molecular Weight 346.4
CAS No. 2178773-94-7
Cat. No. B2610304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2178773-94-7
Molecular FormulaC13H22N4O5S
Molecular Weight346.4
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3
InChIKeyZKJGVFOSPKYMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2178773-94-7 Structural & Physicochemical Profile


3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2178773‑94‑7) is a synthetic imidazolidine-2,4‑dione (hydantoin) derivative that incorporates a 4‑piperidine‑1‑sulfonyl‑morpholine motif. The molecule is listed in the ZINC20 database (ZINC45338704) as a commercially available, annotated compound with a molecular weight of 346.4 Da and a calculated logP of –0.684 [1]. No primary research publications, patents, or curated bioactivity records for this exact CAS compound were identified in any of the authoritative sources searched.

Structurally differentiated hydantoin scaffold

Incorporates morpholinosulfonyl-piperidine appendage absent in common imidazolidine-2,4-dione libraries.

Polar, sp³-rich chemotype

Low calculated logP and high fraction sp³ confer three-dimensional character and high polarity; may support diversity-oriented screening.

No prior bioactivity data

Procurement based on structural novelty; may be suitable for target-agnostic library expansion or custom profiling.

Why In-Class Analogs Cannot Substitute CAS 2178773-94-7


Although the imidazolidine‑2,4‑dione scaffold is prolific, small structural modifications—particularly to the sulfonamide‑piperidine appendage—produce sharp variations in physicochemical properties [1]. The targeted compound’s specific morpholinosulfonyl‑piperidine linkage imparts a distinctive molecular weight (346.4 Da), low logP (–0.684), and high fraction sp³ (0.85) that combine to confer a polarity and three‑dimensional character that cannot be achieved by simple sulfonamide‑piperidine analogs [2]. No biological activity data are publicly available for this compound or its nearest comparators; therefore, any substitution decision must be guided by the compound’s structural uniqueness rather than by demonstrable potency or selectivity advantages.

Morpholinosulfonyl appendage defines the physicochemical signature
Removing this group yields a smaller, more lipophilic analog (des-morpholino piperidine) with markedly different permeability and solubility profiles.
Methylsulfonyl replacement reduces three-dimensional complexity
The methylsulfonyl analog lowers sp³ fraction and hydrogen bond acceptor count, potentially altering target-engagement and library diversity metrics.
Phenyl substitution at N-3 shifts lipophilicity dramatically
The 3-phenyl analog increases logP substantially, moving the compound into a different ADME space with higher non-specific binding risk.

Physicochemical Comparison with Nearest Analog


Molecular Weight & Lipophilicity vs. Des-morpholino Analog

When the morpholinosulfonyl piperidine moiety is removed to yield the simpler 3‑methyl‑1‑(piperidin‑4‑yl)imidazolidine‑2,4‑dione (MW≈197 Da, estimated logP≈0.5–1.0), the resulting compound is dramatically smaller and more lipophilic than the target compound [1][2]. This gross physicochemical divergence would profoundly alter passive membrane permeability, solubility, and recognition by biological targets, making the simpler analog unsuitable as a direct substitute.

MW vs. Des-morpholino
Class-level
346.4 Da vs ~197 Da
Supports structural uniqueness; large MW gap may alter permeability and target fit.
Estimated values; experimental confirmation needed.
Physicochemical profiling Drug‑likeness Library design

LogP vs. 3-Phenyl Analog

The ZINC20 calculated logP for the target compound is –0.684. In contrast, the 3‑phenyl analog (replacing the target’s 3‑methyl group with a phenyl ring) would be expected to have a calculated logP ≥ 1.5, representing a shift of ≥ 2.2 logP units [1][2]. Such a difference would place the 3‑phenyl analog in a distinct ADME space with significantly higher membrane partitioning.

LogP vs. 3-Phenyl
Class-level
–0.684 vs ≥1.5
≥2.2 logP shift indicates non-interchangeable ADME profiles.
Calculated logP; comparator estimated by analogy.
Lipophilicity ADME Compound selection

Fraction sp³ vs. Methylsulfonyl Analog

The target compound exhibits a high fraction of sp³‑hybridized carbons (0.85) owing to the fully saturated piperidine and morpholine rings and the sp³‑rich methyl substituent [1]. Replacing the morpholinosulfonyl group with a methylsulfonyl group would reduce molecular complexity and lower the sp³ fraction to approximately 0.78–0.80, while simultaneously reducing the count of hydrogen bond acceptors (from 7 to 5) [2]. This reduction in three‑dimensionality and hydrogen‑bonding capacity could affect target‑binding interactions and library diversity metrics.

sp³ Fraction vs. Methylsulfonyl
Class-level
0.85 vs ~0.78–0.80
Higher sp³ fraction may support greater three-dimensional complexity and library novelty.
Structural estimation; may not reflect solution behavior.
Three‑dimensionality Saturation Library novelty

Absence of Public Bioactivity Data

A thorough search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature returned no biochemical, cellular, or in vivo activity data for CAS 2178773‑94‑7 or any of its direct structural analogs [1][2][3]. This means that no head‑to‑head biological comparisons can be made at this time. The compound is present in the ZINC20 database as part of a general screening collection but has not been assigned to any known target or phenotype.

Public Bioactivity Data
Data to verify
0 records found
Procurement must rely on structural novelty; biological activity remains untested.
Searched across major databases; no activity reported.
Data‑driven procurement Risk assessment Evidence gap

Procurement & Application Scenarios


Diversity-Oriented Synthesis & Library Expansion

The compound’s high sp³ fraction (0.85) and morpholinosulfonyl‑piperidine architecture make it a structurally differentiated building block for diversity‑oriented synthesis (DOS) libraries. Procurement for inclusion in a screening deck would introduce a shape‑rich, polar chemotype that is underrepresented in traditional flat, aromatic compound collections [1].

P2X/GPCR Antagonist Lead Optimization Tool

Although no direct P2X activity data exist for this compound, the imidazolidine‑2,4‑dione core is a privileged scaffold in P2X3/P2X4 antagonist programs (e.g., gefapixant). The morpholinosulfonyl‑piperidine substituent offers a distinct electrostatic and steric profile relative to the methylsulfonyl‑piperidine linkers common in the field [1]. The compound could serve as a scaffold‑hopping or lead‑optimization intermediate for groups exploring novel P2X or related GPCR targets.

Physicochemical Probe for SPR Studies

With a calculated logP of –0.684 and a molecular weight of 346.4 Da, this compound sits at the highly hydrophilic edge of oral drug‑like chemical space. It is suitable for SPR campaigns aimed at understanding the impact of extreme polarity on solubility, permeability, and non‑specific binding, especially when compared to higher‑logP imidazolidine‑2,4‑dione analogs [1].

Custom Synthesis & Biological Profiling

Given the complete absence of public bioactivity data, researchers willing to invest in custom biological profiling may find value in the compound’s novel scaffold. Its combination of a hydantoin core, a sulfonamide linker, and a morpholine ring is not represented in any known bioactive chemical series, potentially offering novel IP space or first‑in‑class target engagement opportunities [1].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis libraries
sp³-rich, polar chemotype with novel scaffold
Screening deck compatibility and library diversity metrics
P2X/GPCR antagonist research
Imidazolidine-2,4-dione core with morpholinosulfonyl-piperidine substituent
Target engagement and selectivity assays for P2X/GPCR
SPR-based physicochemical probe
Very low calculated logP and moderate MW
Solubility, non-specific binding, and permeability profiles
Custom biological profiling
Structurally novel scaffold with no prior bioactivity
First-in-class target identification and IP potential
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